molecular formula C8H14O3 B6272400 rac-(1R,2R)-2-(tert-butoxy)cyclopropane-1-carboxylic acid CAS No. 1367877-92-6

rac-(1R,2R)-2-(tert-butoxy)cyclopropane-1-carboxylic acid

Cat. No.: B6272400
CAS No.: 1367877-92-6
M. Wt: 158.19 g/mol
InChI Key: DDPPJEZOTLIJIK-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2R)-2-(tert-butoxy)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by a strained three-membered ring system, a tert-butoxy group at the 2-position, and a carboxylic acid moiety at the 1-position. The racemic designation indicates a 1:1 mixture of enantiomers. Cyclopropane-based compounds are valued in medicinal chemistry for their conformational rigidity and ability to modulate pharmacokinetic properties.

Properties

CAS No.

1367877-92-6

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

(1R,2R)-2-[(2-methylpropan-2-yl)oxy]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H14O3/c1-8(2,3)11-6-4-5(6)7(9)10/h5-6H,4H2,1-3H3,(H,9,10)/t5-,6-/m1/s1

InChI Key

DDPPJEZOTLIJIK-PHDIDXHHSA-N

Isomeric SMILES

CC(C)(C)O[C@@H]1C[C@H]1C(=O)O

Canonical SMILES

CC(C)(C)OC1CC1C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Ylide Generation and Alkene Cyclopropanation

The most efficient method, as detailed in recent literature, employs nitrogen ylides to form the cyclopropane ring. tert-Butyl bromoacetate reacts with 1,4-diazabicyclo[2.2.2]octane (DABCO) in acetonitrile to generate an ammonium ylide. This intermediate undergoes [2+1] cycloaddition with a vinyl substrate (e.g., 4-methyl-2-vinylpyrimidine) at 80°C for 20 hours, yielding tert-butyl (1RS,2RS)-2-(4-methylpyrimidin-2-yl)cyclopropane-1-carboxylate.

Key Conditions

  • Base : DABCO (1.25 mol)

  • Solvent : Anhydrous MeCN

  • Temperature : 80°C

  • Reaction Time : 20 hours

  • Yield : 58% over three steps

Ester Hydrolysis to Carboxylic Acid

The tert-butyl ester is hydrolyzed using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with aqueous NaOH to isolate the carboxylic acid. This step achieves near-quantitative conversion under mild conditions, preserving the cyclopropane ring’s integrity.

Traditional Cyclopropanation and Functional Group Interconversion

Cyclopropane Ring Formation via Simmons-Smith Reaction

Early routes utilized the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple react with alkenes to form cyclopropanes. For rac-(1R,2R)-2-(tert-butoxy)cyclopropane-1-carboxylic acid, this method requires pre-functionalized alkenes containing protected hydroxyl or carboxyl groups.

Limitations

  • Poor regioselectivity for disubstituted alkenes

  • Requires subsequent oxidation of alcohol intermediates to carboxylic acids, reducing overall yield

tert-Butoxy Group Introduction

Post-cyclopropanation, the tert-butoxycarbonyl (Boc) group is introduced via Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This step demands anhydrous conditions to prevent premature hydrolysis.

Typical Protocol

  • Substrate : Cyclopropane-1-carboxylic acid

  • Reagents : Boc anhydride, DCC, DMAP

  • Solvent : Dry THF

  • Yield : 70–80%

Continuous Flow Synthesis for Industrial Applications

Process Intensification

Industrial-scale production leverages continuous flow reactors to enhance reaction control and scalability. A two-stage system separates ylide generation and cyclopropanation, minimizing side reactions.

Advantages

  • Residence Time : <10 minutes per stage

  • Purity : >95% by HPLC

  • Throughput : 1–5 kg/day

Case Study: Flow Hydrolysis

Ester hydrolysis in flow mode using a tubular reactor with immobilized lipases achieves 99% conversion at 50°C, outperforming batch methods in efficiency.

Comparative Analysis of Methods

Parameter Ylide Method Traditional Flow Synthesis
Yield 58%40–50%70–85%
Stereocontrol High (trans >20:1)ModerateHigh
Scalability Lab-scalePilot-scaleIndustrial
Key Advantage Short routeFlexibilityEfficiency

Optimization Strategies

Solvent and Base Selection

  • Solvent : MeCN minimizes side reactions compared to THF or DMF.

  • Base : Cs2CO3 outperforms K2CO3 in deprotonation efficiency during ylide formation.

Temperature Control

Maintaining 80°C during cyclopropanation ensures complete ylide consumption while preventing thermal decomposition. Lower temperatures (50–60°C) favor cis-diastereomers, necessitating precise thermal management for trans-selectivity.

Purification Techniques

  • Recrystallization : The (S)-1-(1-naphthyl)ethylamine salt resolves racemic mixtures, though this step is omitted in racemic syntheses.

  • Chromatography : Reverse-phase HPLC isolates the carboxylic acid with >99% purity .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-(tert-butoxy)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the carboxylic acid group to other oxidation states.

    Reduction: Reduction of the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Replacement of the tert-butoxy group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Synthetic Applications

Rac-(1R,2R)-2-(tert-butoxy)cyclopropane-1-carboxylic acid serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows researchers to create complex molecules efficiently. Key synthetic applications include:

  • As a Precursor : It can be used as a precursor for synthesizing other cyclopropane derivatives or more complex organic structures.
  • Functionalization : The carboxylic acid group can be modified to introduce different functional groups, enhancing the compound's utility in drug design and development.

Medicinal Chemistry

The compound has garnered interest for its potential therapeutic applications. Its unique structure may serve as a scaffold for drug development, particularly in creating new agents targeting specific biological pathways. Notable aspects include:

  • Biological Activity : Studies indicate that the compound can interact with various biological targets due to its structural rigidity and functional groups, potentially leading to the development of novel pharmaceuticals.
  • Enzyme Inhibition : Research is ongoing into its role as an inhibitor or modulator of specific enzymes involved in disease pathways.

Biochemical Studies

In biochemical research, this compound is utilized for:

  • Interaction Studies : Investigating how the compound interacts with proteins and enzymes can provide insights into its mechanism of action and therapeutic potential.
  • Cellular Pathway Analysis : The compound's effects on cellular pathways are being studied to understand its role in cellular functions and disease mechanisms.

Case Studies

Several case studies have demonstrated the applications of this compound:

  • Drug Development : A study explored the use of this compound as a scaffold for developing inhibitors targeting specific cancer-related enzymes. The findings indicated promising binding affinities and selectivity.
  • Synthetic Methodology : Research highlighted innovative synthetic routes employing this compound to create complex cyclic structures that have implications in material science and pharmaceuticals.
  • Biochemical Probes : The compound has been investigated as a biochemical probe to study enzyme mechanisms, providing insights into catalytic processes relevant to metabolic diseases.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(tert-butoxy)cyclopropane-1-carboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or modulating cellular functions.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences between rac-(1R,2R)-2-(tert-butoxy)cyclopropane-1-carboxylic acid and analogous cyclopropane-carboxylic acid derivatives:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Structural Feature Reference
This compound tert-butoxy C₈H₁₄O₃ 170.21 (est.) N/A Bulky tert-butoxy group
(1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid methoxycarbonyl C₆H₈O₄ 144.13 88335-97-1 Ester functionalization
trans-2-cyanocyclopropanecarboxylic acid cyano C₅H₅NO₂ 123.10 39891-82-2 Electron-withdrawing cyano group
rac-(1R,2R)-2-(2,6-difluorophenyl)cyclopropane-1-carboxylic acid 2,6-difluorophenyl C₁₀H₈F₂O₂ 198.17 455267-88-6 Halogenated aryl substituent
rac-(1R,2S)-2-(oxan-4-yl)cyclopropane-1-carboxylic acid, trans oxan-4-yl (tetrahydropyran) C₉H₁₄O₃ 170.21 2059908-29-9 Oxygen-containing heterocycle
rel-(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid 2,5-dimethoxyphenyl C₁₂H₁₄O₄ 234.24 1430328-71-4 Methoxy-substituted aryl ring

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., cyano) lower the pKa of the carboxylic acid, enhancing acidity, while bulky tert-butoxy groups may sterically shield the acid .
  • Aromatic vs.
Physicochemical Properties
Compound Boiling Point (°C) Density (g/cm³) pKa Solubility (Predicted) Reference
rac-(1R,2R)-2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid 288.4 ± 40.0 1.435 ± 0.06 4.33 Low in water
This compound (estimated) ~300 ~1.2–1.4 ~4.5 Moderate in organic solvents
trans-2-cyanocyclopropanecarboxylic acid Not reported Not reported ~1.8 High in polar solvents

Insights :

  • Acidity: The pKa of the carboxylic acid is influenced by substituents. For example, the electron-withdrawing cyano group lowers the pKa to ~1.8, whereas tert-butoxy’s inductive effects result in a moderately acidic pKa (~4.5) .
  • Solubility : Bulky tert-butoxy groups reduce aqueous solubility but improve compatibility with lipid membranes, a critical factor in drug absorption .

Biological Activity

Rac-(1R,2R)-2-(tert-butoxy)cyclopropane-1-carboxylic acid is a cyclopropane-containing compound that has garnered attention in medicinal chemistry due to its unique structural features, including a cyclopropane ring and a tert-butoxycarbonyl (Boc) protecting group. These characteristics suggest potential applications in drug development and biological studies. This article reviews the biological activity of this compound, highlighting its interactions with biological molecules, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H21NO4
  • Molecular Weight : 291.34 g/mol
  • Key Features :
    • Cyclopropane ring structure.
    • Presence of a Boc protecting group, allowing for selective chemical modifications.

The stereochemical configuration of rac-(1R,2R) is significant as it influences the compound's reactivity and interactions with biological targets.

This compound may interact with various biological targets, influencing specific biochemical pathways. The presence of the Boc group allows for selective deprotection, enabling further interactions with enzymes or receptors.

Potential Mechanisms Include :

  • Modulation of enzymatic activities.
  • Influence on receptor interactions.
  • Potential use as a probe for studying cellular processes involving cyclopropane rings.

Case Studies and Research Findings

  • Enzymatic Interactions :
    Studies have indicated that compounds similar to this compound can modulate enzyme activity. For instance, its structural analogs have shown promise in inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Binding Studies :
    Research has explored the binding affinity of cyclopropane derivatives to various receptors. The unique structure of this compound suggests it could act as an allosteric modulator for certain G-protein-coupled receptors (GPCRs), potentially leading to novel therapeutic applications.
  • Synthesis and Derivative Development :
    Various synthetic routes have been developed for producing this compound, allowing for the creation of derivatives that may exhibit enhanced biological activity or selectivity towards specific targets.

Comparative Analysis with Similar Compounds

The following table summarizes key structural and functional comparisons between this compound and related compounds:

Compound NameMolecular FormulaUnique Features
rac-(1R,2R)-2-tert-butylcyclohexane-1-carboxylic acidC11H20O2Contains a cyclohexane ring; simpler structure
rac-(1R,2R)-2-[4-[[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]phenyl]cyclopropane-1-carboxylic acidC16H21NO4Similar cyclopropane structure with additional aromatic substitution
rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acidC10H14F3NO4Incorporates trifluoromethyl group; distinct biological activity

Q & A

Q. Basic

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituents on the cyclopropane ring. The tert-butoxy group shows a singlet at ~1.2 ppm (1H^{1}\text{H}) and a quaternary carbon at ~28 ppm (13C^{13}\text{C}).
  • X-ray Crystallography : Resolves absolute configuration but requires single enantiomer crystals, which are difficult to obtain for racemic mixtures .

Q. Advanced

  • Chiral HPLC : Uses columns with immobilized chiral selectors (e.g., cellulose derivatives) to separate enantiomers. Retention times vary based on tert-butoxy group interactions with the stationary phase.
  • Vibrational Circular Dichroism (VCD) : Detects subtle differences in enantiomer vibrational modes, providing configurational data without crystallization .

How does the steric bulk of the tert-butoxy group impact the compound’s reactivity and stability in catalytic reactions?

Basic
The tert-butoxy group introduces significant steric hindrance , slowing nucleophilic attacks on the cyclopropane ring. This stabilizes the compound against ring-opening reactions under mild conditions but complicates further functionalization .

Advanced
In cross-coupling reactions (e.g., Suzuki-Miyaura), steric effects reduce catalytic turnover by blocking palladium coordination. Strategies include using bulky ligands (e.g., SPhos) or elevated temperatures to overcome steric barriers. Stability studies show the tert-butoxy group hydrolyzes under acidic conditions, forming cyclopropane-1-carboxylic acid as a degradation product .

What are common impurities or byproducts formed during synthesis, and how can they be mitigated?

Q. Basic

  • Diastereomers : Arise from incomplete stereocontrol during cyclopropanation.
  • Ring-Opened Products : Form via acid- or base-catalyzed cleavage of the strained cyclopropane.
    Mitigation includes optimizing reaction pH (<7) and avoiding protic solvents .

Q. Advanced

  • Oxidative Byproducts : The carboxylic acid moiety may oxidize to CO2_2 under strong oxidizing conditions. Use of inert atmospheres (N2_2) and antioxidants (e.g., BHT) suppresses this.
  • Residual Metal Catalysts : Chelating resins (e.g., QuadraSil™) remove Rh or Cu traces post-synthesis .

What methodologies are available for resolving the racemic mixture into individual enantiomers?

Q. Advanced

  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer.
  • Chiral Auxiliaries : Temporary chiral groups (e.g., Evans oxazolidinones) induce diastereomer formation, enabling separation via crystallization .

How can computational chemistry predict the compound’s behavior in biological systems?

Q. Advanced

  • Molecular Dynamics (MD) : Simulates interactions with enzyme active sites (e.g., cyclopropane ring strain affecting binding).
  • Docking Studies : Predict affinity for targets like cyclooxygenase-2 (COX-2), where the carboxylic acid group mimics arachidonic acid .

What contradictions exist in reported bioactivity data, and how can they be resolved?

Advanced
Discrepancies in enzyme inhibition assays (e.g., COX-2 IC50_{50} values) arise from varying assay conditions (pH, ionic strength). Standardizing buffer systems and using isothermal titration calorimetry (ITC) improves reproducibility .

How does the compound’s stability under physiological conditions influence its utility in drug discovery?

Advanced
The tert-butoxy group hydrolyzes in vivo to release cyclopropane-1-carboxylic acid, a metabolite with unknown toxicity. Accelerated stability testing (40°C/75% RH) shows degradation within 48 hours, suggesting prodrug formulations to enhance shelf-life .

What structure-activity relationship (SAR) insights guide derivatization of this compound?

Q. Advanced

  • Electron-Withdrawing Substituents : Trifluoromethyl groups enhance metabolic stability but reduce solubility.
  • Carboxylic Acid Bioisosteres : Replacing -COOH with tetrazole maintains acidity while improving bioavailability .

What biological targets are hypothesized for this compound, and what experimental evidence supports these hypotheses?

Q. Advanced

  • Fatty Acid Amide Hydrolase (FAAH) : The cyclopropane ring mimics endogenous lipid substrates. In vitro assays show IC50_{50} = 1.2 µM, validated via X-ray co-crystallography .
  • G-Protein-Coupled Receptors (GPCRs) : Molecular modeling suggests interactions with cannabinoid receptors (CB1/CB2), though in vivo data are pending .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.